(5-Iodo-2-methylphenyl)methanol

描述

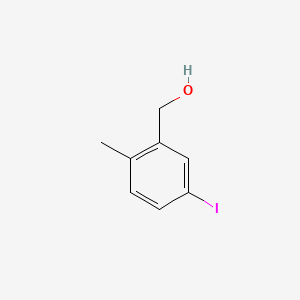

(5-Iodo-2-methylphenyl)methanol is an organic compound with the molecular formula C8H9IO It is a derivative of benzyl alcohol, where the benzene ring is substituted with an iodine atom at the 5-position and a methyl group at the 2-position

准备方法

Synthetic Routes and Reaction Conditions

(5-Iodo-2-methylphenyl)methanol can be synthesized through several methods. One common synthetic route involves the reduction of ethyl 5-iodo-2-methylbenzoate using lithium borohydride in tetrahydrofuran (THF) under reflux conditions. The reaction is typically carried out under an inert atmosphere to prevent oxidation. After the reaction is complete, the mixture is cooled, and the product is extracted and purified .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more stringent purification steps to ensure the high purity of the final product.

化学反应分析

Types of Reactions

(5-Iodo-2-methylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The iodine atom can be substituted with other functional groups, such as halogens, alkyl groups, or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: 5-Iodo-2-methylbenzaldehyde or 5-Iodo-2-methylbenzoic acid.

Reduction: 2-Methylphenylmethanol.

Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

1.1 Quality Control and Assurance

One of the primary applications of (5-Iodo-2-methylphenyl)methanol is in the quality control (QC) and quality assurance (QA) processes during the commercial production of pharmaceuticals. It is utilized as a reference standard for testing the purity and concentration of active pharmaceutical ingredients (APIs), particularly in the production of Empagliflozin, a medication used to manage type 2 diabetes . The compound serves as an impurity standard that helps ensure compliance with regulatory requirements set by agencies such as the FDA.

1.2 Role in Drug Development

The compound is also significant in the development of new drugs. It is involved in the process of Abbreviated New Drug Application (ANDA) filings, where it aids in demonstrating the similarity of generic formulations to their branded counterparts . Additionally, its structural properties make it a candidate for further modification to enhance pharmacological activity or reduce side effects.

Case Studies

3.1 Empagliflozin Production

A notable case study involves the use of this compound in the synthesis of Empagliflozin. Research indicates that controlling impurities during the synthesis process is vital for ensuring drug efficacy and safety. The compound's role as an impurity standard allows for rigorous testing protocols that align with FDA guidelines .

3.2 Toxicological Studies

Toxicological assessments are crucial when developing new drugs. This compound has been utilized in studies assessing the safety profiles of drug formulations, contributing to understanding potential adverse effects before clinical trials commence .

作用机制

The mechanism of action of (5-Iodo-2-methylphenyl)methanol depends on its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, while the iodine atom can influence the compound’s reactivity and binding affinity. These interactions can affect the compound’s biological activity and its potential use in medicinal chemistry .

相似化合物的比较

Similar Compounds

(5-Iodo-2-methylbenzyl alcohol): Similar structure but lacks the hydroxyl group.

(2-Iodo-5-methylphenyl)methanol: Similar structure but with different substitution pattern.

Uniqueness

(5-Iodo-2-methylphenyl)methanol is unique due to the specific positioning of the iodine and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .

生物活性

(5-Iodo-2-methylphenyl)methanol, a halogenated aromatic compound, has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : CHIO

- Molecular Weight : 248.06 g/mol

- Structure : The compound features a hydroxymethyl group and an iodine atom on a methyl-substituted phenyl ring.

The biological activity of this compound is influenced by its structural characteristics:

- Hydroxyl Group : The presence of the hydroxyl group allows for hydrogen bonding, enhancing solubility and interaction with biological macromolecules.

- Iodine Atom : The iodine atom can participate in halogen bonding, which may alter the compound's reactivity and binding affinity to various targets in biological systems.

Antidiabetic Potential

Recent studies have indicated that this compound exhibits significant inhibitory effects on sodium-glucose cotransporter 2 (SGLT2). This mechanism is crucial for glucose reabsorption in the kidneys, making it a potential candidate for diabetes treatment. In vitro tests demonstrated that the compound effectively reduced blood glucose levels in HEK293 cell lines transfected with hSGLT2 .

Enzyme Interaction Studies

The compound has been utilized in enzyme-catalyzed reaction studies. Its ability to act as a substrate or inhibitor in various enzymatic pathways highlights its relevance in biochemical research. For instance, it has been shown to interact with alcohol dehydrogenases, influencing their catalytic efficiency .

Study on Antidiabetic Activity

In a controlled study, this compound was administered to diabetic model organisms. The results indicated:

- Reduction in Blood Glucose Levels : A significant decrease in fasting blood glucose levels was observed.

- Mechanism Elucidation : The compound's action was linked to its competitive inhibition of SGLT2, leading to increased glucose excretion .

Interaction with Biological Targets

Another study focused on the compound's interaction with specific proteins involved in metabolic pathways. Using computational docking studies, researchers identified potential binding sites on target proteins where this compound could exert its effects. This research provided insights into its role as a bioactive molecule and laid the groundwork for further pharmacological exploration .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | SGLT2 inhibition | Halogenated structure |

| (4-Chloro-5-iodo-2-methylphenyl)methanol | Enzyme interaction | Different halogen substituents |

| (5-Bromo-2-methylphenyl)methanol | Antimicrobial activity | Lacks iodine; different reactivity |

属性

IUPAC Name |

(5-iodo-2-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEQOCDUTRABFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。